Higher Calculated LogP (2.56) vs. Common Analogs (1.42–1.93) – Differential Lipophilicity Profile
The predicted LogP of 3-bromo-6-chloro-2-fluoro-N-methylbenzamide is 2.56 , which is substantially higher than that of the enzalutamide intermediate 4-bromo-2-fluoro-N-methylbenzamide (LogP 1.42) and the simpler analog 3-bromo-N-methylbenzamide (LogP 1.88–1.93) . This difference of 0.63–1.14 log units translates to a 4.3- to 13.8-fold increase in lipophilicity, which may be advantageous for membrane permeability in cellular assays or for achieving specific logD targets in lead optimization programs.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.56 |
| Comparator Or Baseline | 4-Bromo-2-fluoro-N-methylbenzamide: LogP = 1.42; 3-Bromo-N-methylbenzamide: LogP = 1.88–1.93 |
| Quantified Difference | ΔLogP = +0.63 to +1.14 (4.3–13.8× higher lipophilicity) |
| Conditions | Predicted LogP values from computational models (XLogP3/ACD/Labs) |
Why This Matters
Higher LogP indicates greater lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of final drug candidates derived from this building block.
